molecular formula C7H9FN2O B10907437 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

Cat. No.: B10907437
M. Wt: 156.16 g/mol
InChI Key: KRNUYSDIEKXFQZ-UHFFFAOYSA-N
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Description

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone is a pyrazole-based compound featuring a 2-fluoroethyl substituent at the pyrazole ring’s N1 position and an acetyl group at the C3 position. This structural motif is significant in medicinal chemistry due to pyrazole’s versatility as a scaffold for bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C7H9FN2O/c1-6(11)7-2-4-10(9-7)5-3-8/h2,4H,3,5H2,1H3

InChI Key

KRNUYSDIEKXFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with an appropriate acetylating agent. One common method is the acetylation of 1-(2-fluoroethyl)-1H-pyrazole using acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with pyrazole scaffolds, including 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone, exhibit diverse biological activities. Studies have shown that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. For instance, structural modifications to pyrazole derivatives have led to enhanced antibacterial activities against Gram-positive and Gram-negative bacteria .

Anticancer Potential
The compound's unique structure allows for interaction with various biological targets, which is crucial in cancer therapy. Research on similar pyrazole derivatives has demonstrated their potential as anticancer agents by inhibiting tumor growth in various cancer models. The incorporation of fluorinated groups is often associated with improved pharmacokinetic properties, which may enhance the efficacy of these compounds in clinical settings .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound also lend themselves to applications in agrochemicals. Its potential as a pesticide is supported by studies indicating that pyrazole-based compounds can exhibit herbicidal and insecticidal activities. The fluorinated ethyl group may contribute to increased lipophilicity, improving the compound's ability to penetrate plant tissues and exert its effects .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including those related to this compound:

Case Study 1: Antimicrobial Evaluation
A study synthesized a series of pyrazole derivatives and tested their antimicrobial activity against various bacterial strains. The results indicated that certain modifications significantly enhanced efficacy compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment
In another study, researchers explored the anticancer potential of pyrazole derivatives in vitro and in vivo. The results showed promising activity against several cancer cell lines, suggesting that further development of compounds like this compound could lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Sulfonyl (e.g., 6b) and fluorine (target compound) enhance binding to enzymes like COX-2 by stabilizing charge interactions .
  • Aromatic Substituents : Ethoxyphenyl and naphthyl groups improve antifungal activity via hydrophobic and π-π stacking interactions .
  • Fluorine’s Role: The 2-fluoroethyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .
Physicochemical Properties

Comparative spectral and physical

Property Target Compound (Predicted) 6b 1-(1H-Pyrazol-3-yl)ethanone
IR (C=O stretch) ~1705–1710 cm⁻¹ 1710 cm⁻¹ 1710 cm⁻¹
¹H NMR (Acetyl CH₃) δ ~2.50 ppm δ 2.50 ppm δ 2.50 ppm
Melting Point Not reported 160–162°C (recrystallized from ethanol) 95–97°C

Insights :

  • The acetyl group’s consistent spectral signature (δ ~2.50 ppm in ¹H NMR, ~1710 cm⁻¹ in IR) confirms its stability across analogs.
  • Higher melting points for sulfonyl-substituted pyrazoles (e.g., 6b) reflect increased crystallinity due to polar sulfonyl groups .

Biological Activity

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring substituted with a fluorinated ethyl group, which may influence its interaction with biological systems and its therapeutic applications.

  • Molecular Formula : C7H9FN2O
  • Molecular Weight : 156.16 g/mol
  • IUPAC Name : Ethanone, 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-
  • CAS Number : 1946823-92-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, compounds with similar pyrazole scaffolds have shown diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study focused on aminopyrazole-based compounds demonstrated that modifications at the pyrazole ring can enhance antiproliferative activity against various cancer cell lines. For instance, certain derivatives showed inhibition rates of over 50% against HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Similar pyrazole derivatives have been reported to possess antibacterial and antifungal activities, indicating that this compound may share these properties .

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit the release of pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent. This activity is crucial for developing treatments for inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique features of this compound:

Compound NameStructure CharacteristicsUnique Features
1-(Pyridin-3-yl)pyrazolePyridine ring substitutionStrong antibacterial activity
4-Amino-1H-pyrazoleAmino group at position 4Exhibits anticonvulsant properties
3-Methyl-1H-pyrazoleMethyl substitution on pyrazoleSignificant anti-inflammatory effects
This compound Fluorinated ethyl groupPotential enhanced lipophilicity and bioactivity

This table illustrates how the fluorinated ethyl group in this compound may influence its biological activity compared to other pyrazole derivatives.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazole compounds and evaluated their anticancer activities against different cell lines. The results indicated that specific substitutions could significantly enhance efficacy, suggesting a targeted approach in drug design .
  • Inflammation Model Studies : In a model of inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound demonstrated substantial inhibition of TNF-alpha release, showcasing their potential in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]ethanone?

A common method involves the condensation of a substituted pyrazole precursor with an acetylating agent. For example, α,β-unsaturated ketones can react with hydrazine derivatives under reflux conditions in glacial acetic acid to form pyrazoline intermediates, which may be further functionalized. Similar protocols for pyrazole-ethanone derivatives highlight the use of hydrazine hydrate and reflux conditions . Modifications, such as introducing the 2-fluoroethyl group, may require alkylation steps using 2-fluoroethyl halides under inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use HPLC or GC-MS to assess purity.
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., acetyl group resonance at δ ~2.4 ppm) and 13C^{13}C-NMR (carbonyl carbon at δ ~200 ppm).
  • Mass Spectrometry : Compare the observed molecular ion peak with the theoretical molecular weight (C7_7H9_9FN2_2O: 156.16 g/mol).
  • Elemental Analysis : Ensure C, H, N, and F percentages align with calculated values .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal : Segregate halogenated waste (due to fluorine) and neutralize acidic byproducts before disposal .
  • Toxicity : Monitor for H313 (skin irritation) and H333 (respiratory risks) hazards .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes like keto-enol tautomerism or rotational isomerism. For example:

  • Variable Temperature (VT) NMR : Perform experiments at low temperatures to "freeze" conformers.
  • DFT Calculations : Compare theoretical NMR chemical shifts with experimental data to identify dominant conformers .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure using SHELX software .

Q. What strategies optimize reaction yields for introducing the 2-fluoroethyl group?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Temperature Control : Maintain 60–80°C to balance reactivity and minimize side reactions (e.g., elimination) .

Q. How does the 2-fluoroethyl substituent influence the compound’s biological activity compared to non-fluorinated analogs?

  • Lipophilicity : Fluorine increases logP, enhancing membrane permeability.
  • Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life.
  • Target Binding : Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions with enzymes (e.g., kinase inhibitors) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, focusing on the pyrazole ring’s planarity and fluorine’s positional disorder .
  • Key Parameters : Report bond lengths (e.g., C-F: ~1.35 Å) and torsional angles to validate stereoelectronic effects .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic).
  • Analytical Monitoring : Track degradation products via LC-MS and assign structures using fragmentation patterns .

Q. What computational tools predict its pharmacokinetic properties?

  • ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate bioavailability, BBB penetration, and CYP450 interactions.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to explore binding modes with targets like NR5A2 nuclear receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.